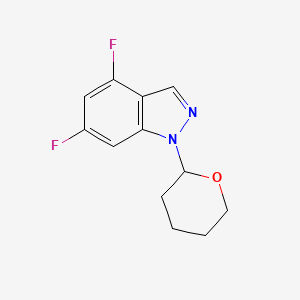
8-Bromo-7-chloro-3-nitroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-7-chloro-3-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-chloro-3-nitroquinoline typically involves the functionalization of the quinoline ring. One common method is the nitration of 8-bromo-7-chloroquinoline using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Bromo-7-chloro-3-nitroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form quinoline N-oxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Major Products:
- Substituted quinolines with different functional groups.
- Aminoquinolines from the reduction of the nitro group.
- Quinoline N-oxides from oxidation reactions.
Applications De Recherche Scientifique
8-Bromo-7-chloro-3-nitroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-Bromo-7-chloro-3-nitroquinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The bromine and chlorine atoms may enhance the compound’s ability to bind to target proteins, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
8-Bromo-7-chloroquinoline: Lacks the nitro group, resulting in different reactivity and biological activity.
7-Chloro-3-nitroquinoline: Lacks the bromine atom, which may affect its binding affinity to molecular targets.
8-Bromo-3-nitroquinoline: Lacks the chlorine atom, leading to variations in its chemical properties.
Uniqueness: 8-Bromo-7-chloro-3-nitroquinoline is unique due to the presence of all three substituents (bromine, chlorine, and nitro groups) on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H4BrClN2O2 |
|---|---|
Poids moléculaire |
287.50 g/mol |
Nom IUPAC |
8-bromo-7-chloro-3-nitroquinoline |
InChI |
InChI=1S/C9H4BrClN2O2/c10-8-7(11)2-1-5-3-6(13(14)15)4-12-9(5)8/h1-4H |
Clé InChI |
HKLIOBQOLPMVCQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=NC=C(C=C21)[N+](=O)[O-])Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-4-[cyclohexyl(methyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14035126.png)
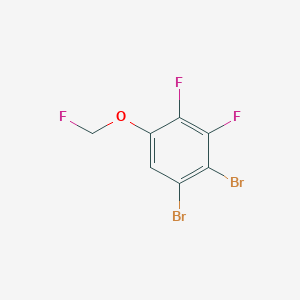
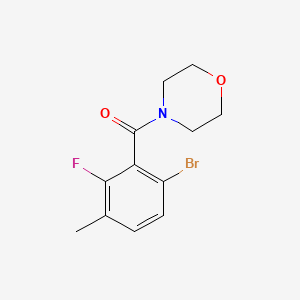

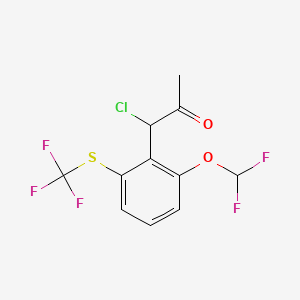
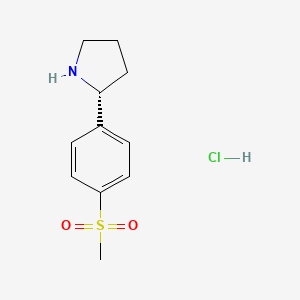
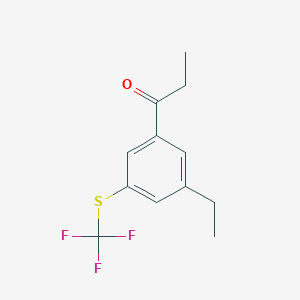

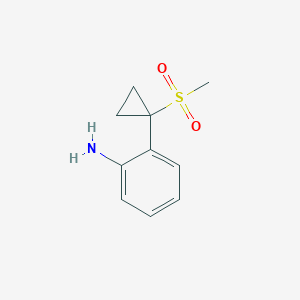
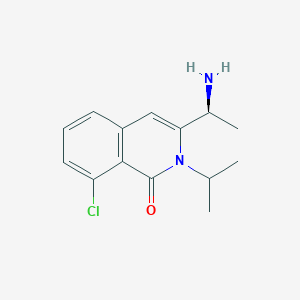
![2-Propyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B14035183.png)
![Benzyl 3-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B14035205.png)
